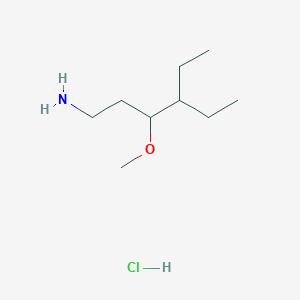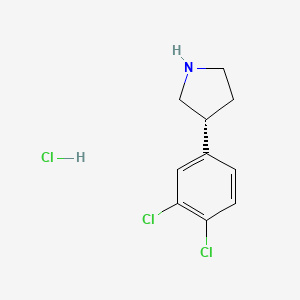
3-叔丁基-6-氯-2,3,4,9-四氢-1H-咔唑
描述
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole is a heterocyclic compound with a molecular formula of C16H20ClN and a molecular weight of 261.79 g/mol . It is a derivative of carbazole, which is a significant structure in organic chemistry due to its presence in various natural products and pharmaceuticals
科学研究应用
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways and mechanisms.
生化分析
Biochemical Properties
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole and cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform involved . Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing their activity and downstream effects.
Cellular Effects
The effects of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . This modulation can lead to changes in gene expression, affecting the production of proteins involved in cell growth, differentiation, and apoptosis. Furthermore, this compound may alter cellular metabolism by affecting the activity of enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
The molecular mechanism of action of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to decreased metabolism of substrates and accumulation of these compounds in the body. Additionally, this compound may activate or inhibit other enzymes and receptors, leading to changes in cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but it may degrade over time when exposed to light, heat, or certain chemicals . Long-term exposure to 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole in in vitro or in vivo studies has been shown to affect cellular function, including changes in cell viability, proliferation, and apoptosis. These effects may be due to the compound’s interactions with cellular signaling pathways and gene expression.
Dosage Effects in Animal Models
The effects of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole can exhibit toxic or adverse effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. These dosage-dependent effects highlight the importance of careful dosing and monitoring in experimental studies involving this compound.
Metabolic Pathways
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by cytochrome P450 enzymes, which convert it into more water-soluble metabolites for excretion . The metabolism of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole can affect metabolic flux and the levels of other metabolites in the body. Additionally, this compound may influence the activity of other metabolic enzymes, leading to changes in the overall metabolic profile.
Transport and Distribution
The transport and distribution of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole may bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and excretion, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes and other proteins involved in metabolism. The localization of this compound within the cell can influence its interactions with biomolecules and its overall biological effects.
准备方法
The synthesis of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride are reacted under acidic conditions to form the indole structure . The reaction typically requires methanesulfonic acid as a catalyst and is carried out under reflux in methanol, yielding the desired product in good yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high purity and yield.
化学反应分析
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic ring.
作用机制
The mechanism of action of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, its interaction with certain enzymes can inhibit their activity, leading to therapeutic effects in the treatment of diseases .
相似化合物的比较
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole can be compared with other carbazole derivatives such as:
3,6-Di-tert-butylcarbazole: Known for its use in the synthesis of electroluminescent materials.
3-tert-Butyl-2,3,4,9-tetrahydro-1H-carbazole-6-carboxylic acid:
The uniqueness of 3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
3-tert-butyl-6-chloro-2,3,4,9-tetrahydro-1H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN/c1-16(2,3)10-4-6-14-12(8-10)13-9-11(17)5-7-15(13)18-14/h5,7,9-10,18H,4,6,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLRQRPFXZFMPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)C3=C(N2)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine](/img/structure/B1444152.png)
![6-Bromobenzo[e][1,2,4]triazine-3-carboxylic acid](/img/structure/B1444153.png)




![4-[Chloro(difluoro)methoxy]-2,3-difluoro-benzonitrile](/img/structure/B1444162.png)
![2-[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B1444163.png)





